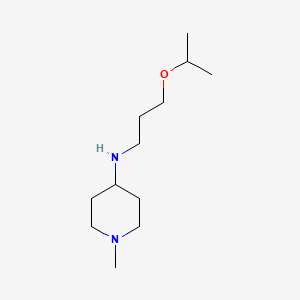
(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its key characteristics.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and spectral data. Chemical properties like acidity, basicity, reactivity with other compounds, and stability would also be studied.Scientific Research Applications
Inhibition of Lipid Peroxidation : Analogs of N-methyl-N-[1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin-4-yl] benzothiazol-2-amine, which share structural similarities with the compound , have been shown to be potent inhibitors of lipid peroxidation. This is attributed to the antioxidant properties of the naphthylaminopiperidine moiety (Domány et al., 1996).
Antihypoxic and Anticonvulsive Activity : Bioanalogues of similar compounds were found to have enhanced activity in tests for hypoxia and convulsion in mice, compared to the parent compound. This suggests potential for therapeutic applications in conditions related to hypoxia and seizure disorders (Domány et al., 1994).
Antimicrobial Activity Against Plant Pathogens : Derivatives of (3-(piperidin-4-yl)propyl)piperidine exhibited significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influences antibacterial activity, indicating potential agricultural applications (Vinaya et al., 2009).
Chemical Synthesis and Structure Analysis : Studies have also focused on the synthesis and structural analysis of similar compounds, providing insights into their chemical properties and potential for further chemical modifications. For example, studies on the synthesis of allylic amines and their geometric retention in reactions provide important information for synthetic chemistry applications (Takeuchi and Shiga, 1999).
Potential as Cholinesterase and Monoamine Oxidase Inhibitors : Certain indole derivatives of similar compounds have shown promise as cholinesterase and monoamine oxidase inhibitors, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's (Bautista-Aguilera et al., 2014).
Anticancer Potential : Piperidine derivatives have shown antileukemic activity, particularly in inhibiting the growth of human leukemia cells. This suggests a potential role in cancer research and therapy (Vinaya et al., 2011).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It includes understanding the safe handling and storage procedures for the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and unanswered questions about its chemistry or biology that warrant further investigation.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.
properties
IUPAC Name |
1-methyl-N-(3-propan-2-yloxypropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-11(2)15-10-4-7-13-12-5-8-14(3)9-6-12/h11-13H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERUZKEIMQACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1CCN(CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209661 |
Source


|
| Record name | 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine | |
CAS RN |
799260-52-9 |
Source


|
| Record name | 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799260-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

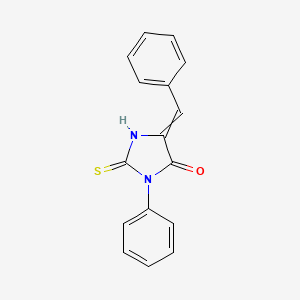

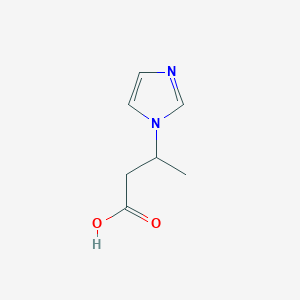
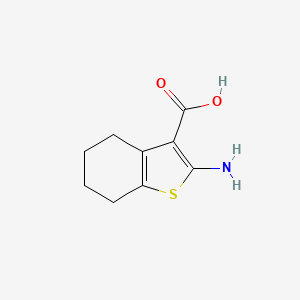
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)
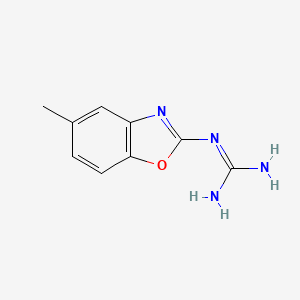
![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)
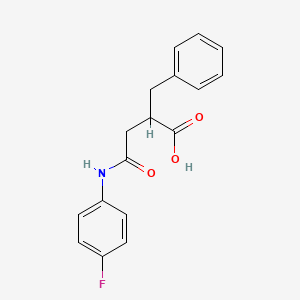
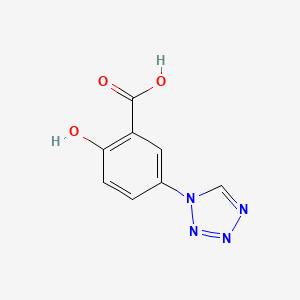
![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)
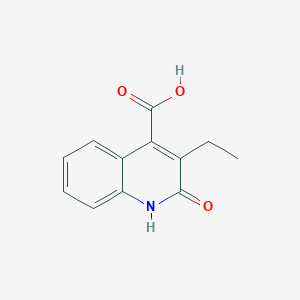
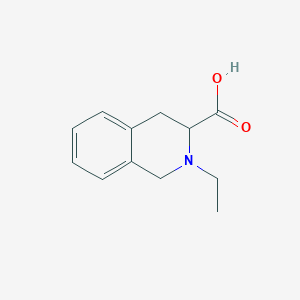
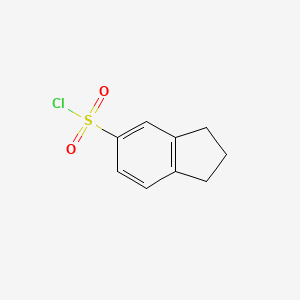
![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)